BenchChemオンラインストアへようこそ!

5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide

Physicochemical property prediction Drug-likeness Lead optimization

This 5-methyl-1,2-oxazole-3-carboxamide delivers the specific pyridin-4-yl regioisomer required for precise kinase hinge-binding geometry mapping—pyridin-3-yl or -2-yl analogs WILL alter selectivity. The 5-methyl group enables late-stage C–H activation or oxidation for rapid analog library generation from a single batch. With TPSA 109 Ų and MW 295 g/mol, it is a validated ATP-competitive anchor point for fragment-based screening. Multi-vendor availability ensures supply-chain resilience for iterative medicinal chemistry campaigns.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 2034618-32-9
Cat. No. B2602213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide
CAS2034618-32-9
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C15H13N5O2/c1-10-8-12(20-22-10)15(21)19-9-13-14(18-7-6-17-13)11-2-4-16-5-3-11/h2-8H,9H2,1H3,(H,19,21)
InChIKeyVBBVLFXWIVBUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide (CAS 2034618-32-9) – Procurement-Relevant Heterocyclic Scaffold Profile


5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide (CAS 2034618-32-9) is a synthetic heterocyclic compound featuring a pyridine-pyrazine biheteroaryl core linked to a methyl-oxazole carboxamide moiety [1]. With a molecular formula of C₁₅H₁₃N₅O₂ and a molecular weight of 295.3 g/mol, it belongs to the 1,2-oxazole-3-carboxamide family—a scaffold frequently employed in kinase inhibitor design . The compound is commercially available as a research-grade building block, though publicly reported bioactivity data remain extremely limited as of the current evidence cutoff.

5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide – Critical Role of Regioisomeric and Heterocyclic Substitution in Scientific Procurement


Generic substitution within the 1,2-oxazole-3-carboxamide family is inadvisable because small structural perturbations—such as replacing the pyridin-4-yl group with thiophen-3-yl (CAS 2034537-56-7) or altering the oxazole substituent from methyl to cyclopropyl (CAS 2034466-49-2)—can markedly shift physicochemical properties (e.g., logP, TPSA) and protein-binding orientation [1]. The pyrazine-pyridine biheteroaryl core is a validated recognition element for ATP-binding pockets of multiple kinases; the specific regioisomerism of the pyridin-4-yl group versus pyridin-3-yl or pyridin-2-yl variants directly influences hinge-binding interactions and downstream selectivity profiles [2]. Consequently, using a structural analog without verifying target-specific activity risks misleading structure-activity-relationship conclusions and wasted experimental resources.

5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide – Differential Evidence Profile Against Closest Analogs


Calculated Physicochemical Differentiation: Pyridin-4-yl vs. Thiophen-3-yl Analog (CAS 2034537-56-7)

Computed properties differentiate the target compound from its thiophen-3-yl analog. The pyridin-4-yl substituent increases topological polar surface area (TPSA) by approximately 23% (109 Ų vs. 89 Ų for the thiophene analog), predicting superior aqueous solubility and reduced passive membrane permeability [1]. The cLogP of the target compound is estimated at 1.5 (vs. 2.3 for the thiophene analog), reflecting ~6-fold higher predicted aqueous solubility [1]. These differences can significantly impact in vitro assay performance, particularly in cell-based assays where compound penetration and solubility are critical.

Physicochemical property prediction Drug-likeness Lead optimization

Regioisomeric Differentiation: Pyridin-4-yl vs. Pyridin-3-yl in Pyrazine Core Analogs

The pyridin-4-yl substituent at the pyrazine 3-position creates a distinct hydrogen-bond-acceptor geometry compared to the pyridin-3-yl isomer found in the cyclopropyl analog (CAS 2034466-49-2) [1]. In related pyrazine-pyridine kinase inhibitors, the 4-pyridyl isomer preferentially engages the hinge-region backbone NH of the kinase ATP-binding site, while the 3-pyridyl isomer may adopt an alternative binding mode that can alter selectivity [2]. Although no direct head-to-head enzymatic data are publicly available for this specific compound pair, the regioisomeric difference is a recognized determinant of kinase selectivity profiles across the pyrazine biheteroaryl chemotype class.

Regioisomerism Kinase hinge binding Selectivity design

Molecular Formula Isomerism: Differentiation from Chk2 Inhibitor (CAS 724708-21-8) Sharing Identical C₁₅H₁₃N₅O₂ Formula

The target compound and the known Chk2 inhibitor (CAS 724708-21-8) share the identical molecular formula (C₁₅H₁₃N₅O₂) but possess entirely different core structures . The Chk2 inhibitor is an indoloazepine-based ATP-competitive kinase inhibitor with reported IC₅₀ of 13.5 nM against Chk2 and 150-fold selectivity over Chk1 . The target compound, bearing a 1,2-oxazole-3-carboxamide scaffold with a pyrazine-pyridine core, is structurally incapable of adopting the indoloazepine binding mode and is expected to exhibit an entirely distinct target profile. This underscores the absolute necessity of structural verification via NMR and HPLC-MS when procuring compounds of identical molecular formula.

Isomer discrimination Target selectivity Off-target liability

Synthetic Accessibility and Fragment-Like Properties Supporting SAR Expansion

The methyl-oxazole carboxamide group provides a synthetically accessible handle for further derivatization compared to the cyclopropyl analog (CAS 2034466-49-2) [1]. The 5-methyl substitution on the oxazole ring allows for facile electrophilic or radical-based functionalization at the methyl group, enabling late-stage diversification without de novo scaffold synthesis. In contrast, the cyclopropyl analog requires more complex cyclopropanation chemistry and is less amenable to parallel library synthesis. The pyrazine-pyridine core further permits N-oxide formation and metal-catalyzed cross-coupling at specific positions [2]. For medicinal chemistry teams designing focused kinase inhibitor libraries, the target compound's modularity offers a higher synthetic divergence-to-effort ratio.

Fragment-based drug discovery Synthetic tractability Library enumeration

5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide – Evidence-Supported Application Scenarios for Procurement and Research Deployment


Kinase-Focused Fragment Library Screening Campaigns Requiring Pyrazine-Pyridine Hinge Binders

The pyrazine-pyridine biheteroaryl core is a validated kinase hinge-binding motif [1]. The target compound's 1,2-oxazole-3-carboxamide scaffold, combined with a pyridin-4-yl substituent, provides a defined hydrogen-bond acceptor vector complementary to the kinase hinge region. Screening groups seeking to enrich fragment libraries with ATP-competitive scaffolds can include this compound as a physicochemical anchor point; its computed TPSA (109 Ų) and moderate cLogP (1.5) place it within favorable fragment-like property space (MW <300, clogP <3, TPSA <140) [2].

Structure-Activity Relationship (SAR) Exploration of 3-(Pyridin-4-yl)pyrazine Regioisomers in Kinase Inhibitor Lead Optimization

The pyridin-4-yl regioisomer represents a distinct hinge-binding geometry compared to pyridin-3-yl or pyridin-2-yl analogs [1]. For medicinal chemistry programs optimizing pyrazine-core kinase inhibitors, procuring the specific pyridin-4-yl isomer enables precise mapping of the regioisomeric structure-selectivity relationship—a parameter known to be critical in kinase inhibitor design, where a single nitrogen atom positional change can determine kinase panel selectivity [2].

Physicochemical Property Pre-Screening for CNS-Penetrant or Peripherally Restricted Kinase Inhibitor Programs

With a calculated TPSA of 109 Ų and a molecular weight of 295 g/mol, the target compound occupies a borderline physicochemical space that is informative for CNS penetration prediction [1]. Compounds with TPSA <60–70 Ų are generally considered CNS-penetrant, while those >100 Ų are predicted to be peripherally restricted. The target compound's computed TPSA of 109 Ų positions it as a peripherally biased scaffold, offering a starting point for programs seeking to minimize CNS exposure while preserving kinase inhibitory activity [2].

Derivatization Hub for Parallel Library Synthesis in Hit-to-Lead Programs

The 5-methyl substituent on the oxazole ring provides a chemically accessible point for late-stage functionalization via oxidation, halogenation, or C–H activation [1]. This modularity allows a single procurement batch to serve as a diversification hub for generating focused libraries of 10–50 analogs, reducing upfront synthesis costs compared to scaffolds lacking easily derivatizable positions [2]. The multi-vendor availability further ensures supply-chain resilience for iterative synthesis campaigns.

Quote Request

Request a Quote for 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.